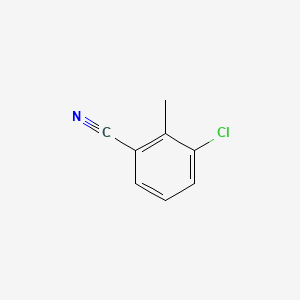

3-Chloro-2-methylbenzonitrile

Description

Significance of Aryl Nitriles in Synthetic Organic Chemistry

Aryl nitriles, also known as benzonitriles, are organic compounds where a cyano (-C≡N) group is attached to an aromatic ring. numberanalytics.com They are not only found in a wide array of natural products, pharmaceuticals, and agrochemicals but also serve as crucial intermediates in synthetic organic chemistry. researchgate.netup.pt The versatility of the nitrile group, which can be readily converted into other functional groups such as carboxylic acids, amides, amines, and aldehydes, makes aryl nitriles indispensable precursors in the synthesis of complex molecules. numberanalytics.comresearchgate.net

The synthesis of aryl nitriles has traditionally been achieved through methods like the Sandmeyer and Rosenmund–von Braun reactions. researchgate.netup.pt However, recent advancements have focused on developing more efficient and environmentally friendly transition metal-catalyzed cyanation reactions. researchgate.netacs.orgrsc.org These modern methods often utilize a variety of cyanating agents and aim to overcome the limitations of older techniques, such as harsh reaction conditions and the generation of hazardous waste. researchgate.netacs.org

Contextualizing Halogen Substitution Patterns in Benzonitrile (B105546) Derivatives

The introduction of halogen atoms onto the benzonitrile scaffold significantly influences the molecule's electronic properties, reactivity, and potential applications. Halogens are electronegative and exert a deactivating inductive effect on the aromatic ring, which can influence the course of further substitution reactions. msu.edu However, they also possess non-bonding electron pairs that can participate in resonance, stabilizing adjacent positive charges and directing incoming electrophiles to the ortho and para positions. msu.edu

Research Trajectories for 3-Chloro-2-methylbenzonitrile and Analogues

This compound, with its specific substitution pattern of a chlorine atom and a methyl group on the benzonitrile ring, serves as a valuable building block in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. guidechem.comcymitquimica.com Its structural analogues, which may feature different halogen substitutions or additional functional groups, are actively explored in medicinal chemistry and materials science. bldpharm.com

Research has shown that derivatives of this compound are investigated for a range of biological activities. For example, related structures have been explored as selective androgen receptor modulators (SARMs) and as agents targeting various enzymes and receptors. d-nb.inforesearchgate.netacs.org The synthesis of such analogues often involves multi-step reaction sequences where this compound or a similar precursor is a key intermediate. prepchem.comacs.org The ongoing research in this area aims to develop novel compounds with enhanced efficacy and specific biological or material properties. medjpps.com

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H6ClN | nih.govuni.lu |

| Molecular Weight | 151.59 g/mol | nih.govchemeo.com |

| CAS Number | 54454-12-5 | nih.govsigmaaldrich.com |

| IUPAC Name | This compound | nih.govsigmaaldrich.com |

| Melting Point | 20-23 °C | midlandsci.com |

| Boiling Point | 120 °C at 22 mmHg | midlandsci.com |

| Physical Form | Solid | sigmaaldrich.com |

Interactive Data Table: Key Analogues of this compound and their Applications

| Compound Name | CAS Number | Key Substituents | Primary Application Area |

| 4-Amino-3-chloro-2-methylbenzonitrile | 573767-71-2 | Amino group at position 4 | Research chemical |

| 3-Chloro-2-methoxybenzonitrile | 725718-12-7 | Methoxy group at position 2 | Research chemical |

| 4-Chloro-2-methylbenzonitrile (B1345701) | 50712-68-0 | Chlorine at para, Methyl at ortho | Pharmaceutical and agrochemical intermediate ontosight.ai |

| 2-Chloro-4-fluoro-3-methylbenzonitrile | 796600-15-2 | Chlorine at ortho, Fluorine at para, Methyl at meta | CNS drug candidates |

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN/c1-6-7(5-10)3-2-4-8(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKFZTNLSUJCIMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90334664 | |

| Record name | 3-Chloro-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54454-12-5 | |

| Record name | 3-Chloro-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-2-methylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Chloro 2 Methylbenzonitrile

Strategies for Regioselective Chlorination of Methylbenzonitrile Precursors

Achieving the desired substitution pattern on the benzene (B151609) ring is a critical aspect of synthesizing 3-chloro-2-methylbenzonitrile. Several methods have been developed to control the regioselectivity of the chlorination reaction.

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution is a fundamental reaction in organic chemistry used to introduce functional groups onto an aromatic ring. In the context of synthesizing this compound, this approach involves the direct chlorination of 2-methylbenzonitrile. The methyl group is an ortho-, para-directing group, meaning it activates these positions for electrophilic attack. mdpi.com However, the nitrile group is a meta-directing group. Therefore, direct chlorination of 2-methylbenzonitrile can lead to a mixture of isomers, including the desired this compound, as well as other chlorinated products.

The reaction is typically carried out using a chlorinating agent, such as chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂), in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). mdpi.com The catalyst polarizes the chlorinating agent, generating a more potent electrophile that can attack the aromatic ring. Controlling the reaction conditions, such as temperature and catalyst choice, is crucial to maximize the yield of the desired isomer.

For instance, studies on the chlorination of deactivated aromatic compounds have shown that reaction conditions can influence the competition between chlorination and other reactions like nitration. rsc.org While direct electrophilic chlorination can be a straightforward approach, achieving high regioselectivity for this compound often requires careful optimization of the reaction parameters to favor substitution at the C3 position.

Directed Ortho Metalation (DOM) in Chlorination Control

Directed ortho metalation (DoM) offers a powerful strategy for achieving high regioselectivity in the synthesis of substituted aromatic compounds. wikipedia.org This method relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org The resulting aryllithium intermediate can then react with an electrophile, in this case, a chlorinating agent, to introduce a chlorine atom at the desired position. wikipedia.org

For the synthesis of this compound, a suitable precursor would be a 2-methylbenzonitrile derivative bearing a DMG at the C2 position. The nitrile group itself can act as a weak directing group. The process involves treating the substrate with a strong lithium base, such as n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), at low temperatures. harvard.edu This generates an aryllithium species with the lithium atom positioned ortho to the directing group. Subsequent quenching of this intermediate with a chlorine source, such as hexachloroethane (C₂Cl₆) or N-chlorosuccinimide (NCS), would yield the this compound. The strength of the directing group and the reaction conditions play a critical role in the efficiency and regioselectivity of the metalation and subsequent chlorination. harvard.edu

Halogenation of Aminobenzonitriles Followed by Deamination

A well-established method for the regioselective introduction of a halogen onto an aromatic ring is through the Sandmeyer reaction. wikipedia.orgchemeurope.com This multi-step process begins with the diazotization of an aromatic amine, followed by a copper(I)-catalyzed substitution of the diazonium group with a halide. wikipedia.orgmnstate.edumasterorganicchemistry.com

To synthesize this compound using this approach, the starting material would be 3-amino-2-methylbenzonitrile. This precursor is first treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures to form the corresponding diazonium salt. mnstate.edu The resulting diazonium salt is then reacted with a solution of copper(I) chloride (CuCl) to replace the diazonium group with a chlorine atom, yielding this compound. wikipedia.orgchemeurope.comnih.gov

The Sandmeyer reaction is known for its reliability and ability to introduce a wide range of substituents onto an aromatic ring with high regioselectivity, making it a valuable tool in the synthesis of complex organic molecules. wikipedia.orgchemeurope.comnih.gov

Nitrile Group Introduction in Halogenated Toluenes

An alternative synthetic strategy for this compound involves the introduction of the nitrile group onto a pre-functionalized halogenated toluene ring. This approach is particularly useful when the required chlorinated toluene precursor is readily available.

Palladium-Catalyzed Cyanation of Aryl Halides

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis. The cyanation of aryl halides, in particular, provides a versatile method for the formation of benzonitriles. organic-chemistry.orgorganic-chemistry.org To synthesize this compound via this route, the starting material would be 1-bromo-3-chloro-2-methylbenzene or 1-chloro-3-iodo-2-methylbenzene.

The reaction typically involves a palladium catalyst, such as a palladium(0) complex with a suitable phosphine (B1218219) ligand, and a cyanide source. researchgate.netnih.gov Common cyanide sources include potassium cyanide (KCN), sodium cyanide (NaCN), zinc cyanide (Zn(CN)₂), and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). organic-chemistry.orgresearchgate.netmit.edu The use of less toxic cyanide sources like K₄[Fe(CN)₆] has gained prominence due to safety and environmental considerations. organic-chemistry.orgnih.gov The reaction is generally carried out in a suitable solvent, often at elevated temperatures, and in the presence of a base. organic-chemistry.orgnih.gov

Recent advancements in this field have led to the development of highly efficient catalyst systems that allow the cyanation of even challenging substrates like aryl chlorides under milder conditions. organic-chemistry.orgorganic-chemistry.org These methods often exhibit broad functional group tolerance, making them applicable to the synthesis of a wide range of substituted benzonitriles. organic-chemistry.orgorganic-chemistry.orgmit.edu

| Catalyst System | Cyanide Source | Reaction Conditions | Substrate Scope |

| Pd/CM-phos | K₄[Fe(CN)₆] | Na₂CO₃, MeCN/water, 70°C | Tolerates various functional groups, including keto, aldehyde, ester, and nitrile. organic-chemistry.org |

| Palladacycle precatalyst | Zn(CN)₂ | H₂O/THF, room temp to 40°C | Broad scope including electron-withdrawing and -donating aryl bromides, and heterocycles. organic-chemistry.orgmit.edu |

| Pd/coral reef nanocomposite | K₄[Fe(CN)₆] | Na₂CO₃ | Effective for various aryl halides. researchgate.net |

Rosenmund-von Braun Reaction and Variants

The Rosenmund-von Braun reaction is a classic method for the synthesis of aryl nitriles from aryl halides using copper(I) cyanide (CuCN). wikipedia.orgorganic-chemistry.orgsynarchive.com To produce this compound, 1,3-dichloro-2-methylbenzene or a similar dihalogenated toluene would be reacted with CuCN.

Traditionally, this reaction requires high temperatures (often exceeding 200°C) and is typically performed in a high-boiling polar solvent like dimethylformamide (DMF), nitrobenzene, or pyridine. wikipedia.orgorganic-chemistry.org The mechanism is thought to involve the oxidative addition of the aryl halide to a copper(I) species, followed by reductive elimination to form the aryl nitrile. organic-chemistry.org

While effective, the harsh conditions of the classical Rosenmund-von Braun reaction can limit its applicability with sensitive substrates. thieme-connect.de Consequently, several modifications and improvements have been developed. These variants often involve the use of additives or different reaction media to facilitate the reaction at lower temperatures. For example, the use of ionic liquids as solvents has been shown to be beneficial. wikipedia.org Additionally, L-proline has been demonstrated to promote the Rosenmund-von Braun reaction, allowing for the cyanation of aryl halides at more moderate temperatures (80–120 °C). thieme-connect.de These advancements have expanded the utility of this reaction in organic synthesis. chem-station.com

| Reaction | Reagents | Conditions | Key Features |

| Classical Rosenmund-von Braun | Aryl halide, CuCN | High temperature (150-250 °C), polar solvent | Effective for simple aryl halides. wikipedia.orgorganic-chemistry.orgsynarchive.comthieme-connect.de |

| L-proline promoted | Aryl halide, CuCN, L-proline | Lower temperature (80-120 °C), DMF | Milder conditions, good functional group tolerance. thieme-connect.de |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The synthesis of this compound, while not extensively detailed in dedicated literature, can be approached through established routes for aromatic nitriles, such as the Sandmeyer reaction. This process involves the diazotization of an aromatic amine followed by a copper-catalyzed cyanation. Optimization focuses on precise control over reagents, catalysts, and physical parameters to ensure high conversion and minimize side-product formation.

Role of Catalysts and Reagents (e.g., Cl₂/FeCl₃, SO₂Cl₂)

The synthesis of this compound typically begins with a precursor that already contains the chloro and methyl groups, such as 3-chloro-2-methylaniline. The key transformation is the conversion of the amino group to a nitrile.

In this context, the primary reagents are those used for the Sandmeyer reaction:

Diazotization Reagents : Sodium nitrite (NaNO₂) is the most common reagent used to convert the primary aromatic amine to a diazonium salt. This reaction is conducted in the presence of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), which acts as both a reactant and a solvent for the initial amine salt formation. acs.orggoogle.com

Cyanation Catalyst/Reagent : Copper(I) cyanide (CuCN) is the classic and most effective catalyst and cyanide source for converting the aryl diazonium salt to the corresponding benzonitrile (B105546). wikipedia.orglscollege.ac.in This is a radical-nucleophilic aromatic substitution reaction. wikipedia.org

While reagents like chlorine gas (Cl₂) with a Lewis acid catalyst such as ferric chloride (FeCl₃) are potent systems for the electrophilic aromatic chlorination of arenes, they are not typically employed for the synthesis of this specific isomer due to poor regioselectivity. rsc.org Such methods would likely yield a mixture of chlorinated isomers. Similarly, sulfuryl chloride (SO₂Cl₂) is another chlorinating agent, but its application in the primary synthesis of this compound is not documented. The synthesis strategy relies on the pre-placement of substituents on the benzene ring before the introduction of the nitrile group.

Solvent Systems and Temperature Control

Precise control over the solvent and temperature is paramount for achieving high yields and selectivity in the synthesis of aryl nitriles via the Sandmeyer reaction. The process is typically biphasic in terms of temperature requirements.

Diazotization Step : The formation of the aryl diazonium salt is an exothermic process, and the resulting salt is thermally unstable. Therefore, this step must be carried out at low temperatures, typically between 0 °C and 5 °C, to prevent decomposition of the diazonium salt and subsequent formation of phenol byproducts. acs.orggoogle.com The reaction is usually performed in an aqueous acidic solution.

Cyanation Step : The subsequent reaction with copper(I) cyanide can be performed at various temperatures. While some Sandmeyer reactions proceed at room temperature, gentle heating is often required to drive the reaction to completion. lscollege.ac.in Temperatures may be raised to 50-80 °C. acs.orgnih.gov The choice of solvent for this step is also critical. While the diazonium salt is prepared in water, the cyanation step can be performed in various solvents, with acetonitrile being a common choice that facilitates good yields. nih.govtcichemicals.com

The table below summarizes typical conditions for the Sandmeyer cyanation reaction, which is a plausible route for synthesizing this compound.

| Parameter | Condition | Purpose | Reference |

| Diazotization Temperature | 0–5 °C | Prevent decomposition of the unstable diazonium salt. | acs.orggoogle.com |

| Cyanation Temperature | 20–80 °C | Ensure complete reaction of the diazonium salt with the copper cyanide catalyst. | acs.orgnih.gov |

| Diazotization Solvent | Aqueous Acid (e.g., HCl, H₂SO₄) | Solubilize the amine salt and provide the acidic medium for diazotization. | acs.org |

| Cyanation Solvent | Acetonitrile, Water | Provide a suitable medium for the copper-catalyzed cyanation reaction. | nih.govtcichemicals.com |

Continuous Flow Reactor Applications in Synthesis

Continuous flow chemistry offers significant advantages for the synthesis of nitriles, including enhanced safety, efficiency, and scalability. rsc.orgrsc.org While specific applications to this compound are not detailed, the principles are directly applicable to its synthesis, particularly if using a Sandmeyer reaction. Flow reactors provide superior heat and mass transfer, allowing for precise temperature control, which is critical for managing the exothermic and thermally sensitive diazotization step. acs.org

Key benefits of applying continuous flow reactors to nitrile synthesis include:

Improved Safety : The small reactor volume minimizes the amount of hazardous intermediates, such as unstable diazonium salts or toxic cyanides, present at any given time. rsc.org

Enhanced Control and Reproducibility : Automated systems allow for precise control over residence time, stoichiometry, and temperature, leading to higher reproducibility. dtu.dk

Rapid Optimization and Scalability : Reaction parameters can be screened and optimized quickly. The process can be scaled up by extending the operational time ("scaling out") rather than increasing the reactor size. rsc.org

Access to Extreme Conditions : Flow reactors can safely operate at high temperatures and pressures, potentially enabling catalyst-free nitrile synthesis from carboxylic acids in supercritical acetonitrile, for example. acs.orgnih.gov

Advanced Purification Techniques for Research-Grade Purity

Achieving research-grade purity (>98%) for this compound necessitates the use of advanced purification techniques to remove unreacted starting materials, reagents, and side-products.

Recrystallization Methodologies

Recrystallization is a powerful technique for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures. An ideal solvent for recrystallization will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at its boiling point.

For a compound like this compound, which has moderate polarity, a single solvent like ethanol or a two-solvent system would be effective. rochester.edu In a two-solvent system, the crude product is dissolved in a minimal amount of a "good" solvent (in which it is highly soluble), and a "poor" solvent (in which it is insoluble) is added dropwise until turbidity persists. The solution is then heated to redissolve the solid and cooled slowly to allow for crystal formation.

Common solvent systems suitable for the recrystallization of moderately polar organic compounds are listed below.

| Solvent System | Polarity | Comments | Reference |

| Ethanol/Water | Polar Protic | A good general-purpose system for moderately polar compounds. | reddit.com |

| Hexane/Ethyl Acetate | Non-polar / Polar Aprotic | Highly versatile and tunable for a wide range of polarities. | reddit.com |

| Hexane/Acetone | Non-polar / Polar Aprotic | Effective for compounds that are slightly more polar. | rochester.edu |

| Dichloromethane/Pentane | Polar Aprotic / Non-polar | Useful for compounds soluble in chlorinated solvents but insoluble in alkanes. | reddit.com |

Column Chromatography and Gradient Elution

For separating complex mixtures or achieving very high purity, column chromatography is the preferred method. This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).

For this compound, a normal-phase chromatography setup with silica gel as the stationary phase would be appropriate. The mobile phase would typically consist of a mixture of a non-polar solvent, such as hexane or heptane, and a more polar solvent, like ethyl acetate or dichloromethane.

Gradient elution is a powerful variation where the composition of the mobile phase is changed during the separation. The process typically starts with a low-polarity eluent to allow the least polar impurities to pass through the column quickly. The polarity of the eluent is then gradually increased to elute the target compound and, subsequently, any more polar impurities. This technique provides better resolution and faster purification times compared to isocratic (constant eluent composition) elution. reddit.com

A hypothetical gradient elution profile for the purification of this compound is presented in the table below.

| Step | Hexane (%) | Ethyl Acetate (%) | Column Volumes (CV) | Purpose |

| 1. Equilibration | 98 | 2 | 2-3 | Condition the column with the initial low-polarity eluent. |

| 2. Elution of Non-polar Impurities | 98 | 2 | 5-10 | Elute very non-polar side-products and unreacted starting materials. |

| 3. Gradient to Elute Product | 98 -> 90 | 2 -> 10 | 10 | Gradually increase polarity to elute the target compound, this compound. |

| 4. Flushing | 80 | 20 | 2-3 | Elute any remaining highly polar impurities from the column. |

High-Performance Liquid Chromatography (HPLC) for Purity Validation

The determination of purity for this compound is critical for its application in further chemical syntheses. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant analytical technique employed for this purpose, offering high resolution, sensitivity, and reproducibility for the quantification of the main compound and any potential process-related impurities. nih.govijpsjournal.comglobalresearchonline.net

The principle of separation in RP-HPLC is based on the partitioning of the analyte between a nonpolar stationary phase (typically a C18 silica-based column) and a polar mobile phase. globalresearchonline.net By optimizing the chromatographic conditions, a robust separation of this compound from its precursors (e.g., 3-chloro-2-methylaniline) and potential byproducts can be achieved.

A typical HPLC method for purity validation is developed and validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. iaea.orgnih.gov This involves a comprehensive assessment of the method's specificity, linearity, accuracy, precision, and sensitivity. globalresearchonline.net

Representative Chromatographic Conditions

The following table outlines a set of typical, representative parameters for an RP-HPLC method designed for the purity analysis of this compound, based on established methods for similar aromatic compounds. iaea.orgas-pub.comunich.it

| Parameter | Condition |

|---|---|

| Chromatographic Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient elution with Acetonitrile (Solvent B) and Water (Solvent A) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV-Vis Detector at 220 nm |

| Injection Volume | 10 µL |

| Run Time | 30 minutes |

Method Validation Parameters

Method validation demonstrates that the analytical procedure is accurate, precise, and reliable for the quantitative determination of purity. The table below summarizes key validation parameters and their typical acceptance criteria as per ICH guidelines. nih.govunich.it

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants. | The peak for this compound is well-resolved from other peaks. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (R²) > 0.999 |

| Accuracy | The closeness of test results to the true value, often determined by spike/recovery studies. | Recovery between 98.0% and 102.0% |

| Precision (Repeatability) | The precision under the same operating conditions over a short interval of time. | Relative Standard Deviation (%RSD) ≤ 2.0% |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise Ratio (S/N) of 3:1 |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise Ratio (S/N) of 10:1 |

Successful validation of an HPLC method ensures that each batch of this compound can be reliably tested for purity, confirming its quality and suitability for use as a chemical intermediate.

Chemical Reactivity and Derivatization of 3 Chloro 2 Methylbenzonitrile

Transformations of the Nitrile Functionality

The nitrile group (-C≡N) in 3-chloro-2-methylbenzonitrile is a versatile functional group that can be converted into other important chemical moieties, primarily amines and carboxylic acid derivatives.

The carbon-nitrogen triple bond of the nitrile can be reduced to a primary amine (-CH₂NH₂). This transformation is a valuable method for synthesizing amines.

Lithium Aluminum Hydride (LiAlH₄) : LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines. libretexts.org The reaction typically involves treating the nitrile with LiAlH₄ in an anhydrous ether solvent, followed by an aqueous workup.

Catalytic Hydrogenation : This method involves treating the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni). It is often considered a "greener" alternative to using metal hydrides.

Nitriles can be hydrolyzed under either acidic or basic conditions to yield carboxylic acids. chemistrysteps.comlibretexts.orglibretexts.org The reaction proceeds through an amide intermediate, and under certain conditions, the reaction can be stopped at this stage. chemistrysteps.comyoutube.com

Acid-Catalyzed Hydrolysis : Heating the nitrile with an aqueous solution of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), results in the formation of a carboxylic acid and an ammonium (B1175870) salt. libretexts.org

Base-Catalyzed Hydrolysis : Heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide (B78521) (NaOH), initially produces a carboxylate salt and ammonia. chemistrysteps.comlibretexts.org To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified with a strong acid. libretexts.orgyoutube.com

Partial Hydrolysis to Amides : It is possible to stop the hydrolysis at the amide stage. This can often be achieved using controlled conditions, for example, by reacting the nitrile with hydrogen peroxide in a basic solution or by using specific catalysts. researchgate.netgoogle.com

| Reaction | Reagents | Intermediate | Final Product |

| Acid Hydrolysis | H₃O⁺, heat | Amide | Carboxylic Acid |

| Base Hydrolysis | 1. NaOH, heat2. H₃O⁺ | Amide | Carboxylic Acid |

| Partial Hydrolysis | H₂O₂, NaOH | - | Amide |

Cycloaddition Reactions Involving the Nitrile Group

The nitrile group (C≡N) in this compound can participate as a dipolarophile in [3+2] cycloaddition reactions, a powerful class of reactions for the synthesis of five-membered heterocyclic rings. This reactivity allows for the direct incorporation of the benzonitrile (B105546) core into more complex heterocyclic systems. Two notable examples of such transformations are the reaction with azides to form tetrazoles and with nitrile oxides to yield oxadiazoles.

The reaction of nitriles with azides, often catalyzed by Lewis acids or conducted under thermal conditions, leads to the formation of tetrazoles. In the case of this compound, a [3+2] cycloaddition with an azide (B81097), such as sodium azide, would yield a 5-(3-chloro-2-methylphenyl)-1H-tetrazole. This transformation is significant as the tetrazole ring is a common isostere for carboxylic acids in medicinal chemistry. The reaction proceeds via the 1,3-dipolar character of the azide ion adding across the carbon-nitrogen triple bond of the nitrile. researchgate.netresearchgate.net

Similarly, nitrile oxides, which are reactive 1,3-dipoles, can undergo cycloaddition with the nitrile group of this compound. This reaction would result in the formation of a 1,2,4-oxadiazole (B8745197) ring. The regioselectivity of this reaction is governed by the electronic properties of both the nitrile oxide and the dipolarophile. growingscience.comnih.gov The substituents on the nitrile oxide would determine the substitution pattern on the resulting oxadiazole ring. These cycloaddition reactions provide a direct and atom-economical route to valuable heterocyclic scaffolds from this compound.

| Reactant | Reagent | Product Type | Reaction Type |

|---|---|---|---|

| Benzonitrile | Sodium Azide | 5-Phenyl-1H-tetrazole | [3+2] Cycloaddition |

| Benzonitrile | Benzonitrile Oxide | 3,5-Diphenyl-1,2,4-oxadiazole | [3+2] Cycloaddition |

Reactivity of the Methyl Group

The methyl group attached to the aromatic ring of this compound is a site for various functionalization reactions, including oxidation and radical-mediated transformations.

The benzylic methyl group of this compound can be oxidized to a carboxylic acid group, yielding 3-chloro-2-cyanobenzoic acid. This transformation is a valuable step in the synthesis of more complex molecules, as the resulting carboxylic acid can undergo a wide range of further reactions. Common oxidizing agents for this purpose include strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). The reaction conditions typically involve heating the substrate with the oxidizing agent in an aqueous or acidic medium. For instance, a related compound, 3-chloromethylbenzonitrile, can be oxidized to 3-cyanobenzoic acid using hydrogen peroxide in the presence of vanadyl sulfate (B86663) and sodium tungstate (B81510) as catalysts. google.com This suggests that similar catalytic systems could be effective for the oxidation of this compound. The resulting 3-chloro-2-cyanobenzoic acid is a useful intermediate for the synthesis of various pharmaceuticals and agrochemicals.

| Starting Material | Oxidizing Agent/Catalyst | Product |

|---|---|---|

| Toluene | Potassium Permanganate | Benzoic Acid |

| 3-Chloromethylbenzonitrile | Hydrogen Peroxide / Vanadyl Sulfate, Sodium Tungstate | 3-Cyanobenzoic Acid google.com |

The methyl group of this compound is also susceptible to functionalization through radical mechanisms. A common example is the free-radical bromination of the benzylic position using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, and light. This reaction proceeds via a radical chain mechanism where a bromine radical abstracts a hydrogen atom from the methyl group to form a resonance-stabilized benzylic radical. This radical then reacts with a molecule of NBS to regenerate the bromine radical and form the brominated product, 3-chloro-2-(bromomethyl)benzonitrile. This product is a versatile intermediate that can be used in various nucleophilic substitution reactions to introduce a wide range of functional groups at the benzylic position. The selectivity of bromination at the benzylic position over other positions is due to the stability of the intermediate benzylic radical. youtube.comyoutube.com

Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation

The chloro substituent on the aromatic ring of this compound serves as a handle for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide. This compound can serve as the aryl halide partner in this reaction. The reaction with an arylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a base, like sodium carbonate or potassium phosphate, would yield a substituted biaryl compound. The efficiency of the coupling can be influenced by the choice of palladium catalyst, ligand, base, and solvent. Given the presence of the chloro group, which is generally less reactive than bromo or iodo groups, more active catalyst systems, often employing bulky electron-rich phosphine (B1218219) ligands, may be required for high yields. nih.govresearchgate.netresearchgate.net This reaction provides a versatile method for the synthesis of complex biaryl structures from this compound.

| Aryl Halide | Boronic Acid | Catalyst System (Example) | Product Type |

|---|---|---|---|

| This compound | Phenylboronic Acid | Pd(OAc)₂ / SPhos | 3-(Phenyl)-2-methylbenzonitrile |

| 4-Bromoanisole | 4-Methylphenylboronic Acid | Pd(PPh₃)₄ | 4-Methoxy-4'-methylbiphenyl |

The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.orgacsgcipr.org this compound can be coupled with a variety of primary and secondary amines using this methodology. The reaction typically employs a palladium catalyst in combination with a bulky, electron-rich phosphine ligand, such as XPhos or SPhos, and a strong base, for instance, sodium tert-butoxide. This reaction is highly versatile and allows for the synthesis of a wide range of N-aryl amines. For example, reacting this compound with morpholine (B109124) under Buchwald-Hartwig conditions would yield 4-(3-cyano-2-methylphenyl)morpholine. rsc.org This reaction is of great importance in the pharmaceutical industry for the synthesis of nitrogen-containing bioactive molecules. beilstein-journals.org

| Aryl Chloride | Amine | Catalyst System (Example) | Product Type |

|---|---|---|---|

| This compound | Aniline | Pd₂(dba)₃ / Xantphos | N-(3-Cyano-2-methylphenyl)aniline |

| 2-Chlorotoluene | Morpholine | (NHC)Pd(allyl)Cl | 4-(2-Methylphenyl)morpholine rsc.org |

Other Palladium-Catalyzed Coupling Reactions (e.g., Stille, Kumada)

Beyond the more common Suzuki and Heck reactions, this compound is a viable substrate for other significant palladium-catalyzed cross-coupling reactions, such as the Stille and Kumada couplings. These reactions offer alternative pathways for forming carbon-carbon bonds, utilizing different organometallic reagents.

The Stille reaction involves the coupling of an organic halide with an organotin compound (organostannane). wikipedia.org For this compound, the C-Cl bond serves as the electrophilic site for the palladium catalyst to undergo oxidative addition. wikipedia.orglibretexts.org Despite the general stability of organostannanes to air and moisture, a key consideration is the toxicity of tin compounds. wikipedia.org The reaction is versatile and tolerates a wide variety of functional groups. libretexts.org The catalytic cycle is well-established, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org The reactivity of the C-Cl bond in this compound is lower than that of corresponding bromides or iodides, which may necessitate more active catalyst systems, such as those employing electron-rich phosphine ligands, or harsher reaction conditions to achieve efficient coupling. rsc.org

The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the nucleophilic coupling partner. organic-chemistry.orgwikipedia.org This reaction was one of the first transition-metal-catalyzed cross-coupling methods to be discovered. wikipedia.org A primary advantage is the direct use of Grignard reagents, which are readily prepared. organic-chemistry.org However, the high reactivity of Grignard reagents makes them sensitive to acidic and electrophilic functional groups, although the nitrile group can be tolerated under certain conditions. nih.gov Both palladium and nickel complexes can catalyze the Kumada coupling. wikipedia.orgchem-station.com The mechanism follows the typical cross-coupling catalytic cycle. chem-station.com For a substrate like this compound, the electron-withdrawing nature of the nitrile group can influence the oxidative addition step. Nickel catalysts are often favored for coupling aryl chlorides due to their lower cost and high reactivity. chem-station.com

Below is a table outlining the typical components for these coupling reactions with this compound as the substrate.

| Reaction | Catalyst (Example) | Organometallic Reagent (R-M) | Ligand (Example) | Solvent (Example) |

| Stille Coupling | Pd(PPh₃)₄ or Pd₂(dba)₃ | R-Sn(n-Bu)₃ (e.g., Vinyl-Sn(n-Bu)₃) | PPh₃ (Triphenylphosphine) | Toluene, THF |

| Kumada Coupling | NiCl₂(dppp) or Pd(OAc)₂ | R-MgBr (e.g., Phenyl-MgBr) | dppp (1,3-Bis(diphenylphosphino)propane) | THF, Diethyl ether |

This table presents illustrative examples of reaction components. Actual conditions may vary based on the specific coupling partners and desired product.

Mechanistic Investigations of Key Reactions

Understanding the intricate mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. Computational chemistry and pathway analysis provide deep insights into the energetic and electronic factors governing its reactivity.

Computational Probing of Transition States and Activation Energies

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the mechanisms of palladium-catalyzed cross-coupling reactions. These studies allow for the detailed examination of reaction intermediates, transition states, and the calculation of associated activation energies, which determine the reaction rates. researchgate.net

For a reaction involving this compound, the key steps amenable to computational analysis are oxidative addition and reductive elimination. The substituents on the aromatic ring—chloro, methyl, and nitrile groups—exert significant electronic and steric influences on the stability of intermediates and the energy of transition states.

Oxidative Addition: This is often the rate-determining step, especially for aryl chlorides. uwindsor.ca The palladium(0) catalyst inserts into the C-Cl bond. The electron-withdrawing nitrile group can facilitate this step by lowering the electron density at the carbon atom bearing the chlorine. Conversely, the electron-donating methyl group at the ortho position provides steric hindrance, which can raise the energy of the transition state and slow the reaction. Computational models can quantify these competing effects.

Reductive Elimination: This is the final step where the new C-C bond is formed, and the palladium(II) complex is reduced back to palladium(0). uwindsor.ca The steric bulk from the ortho-methyl group can influence the geometry of the palladium complex, potentially affecting the ease of reductive elimination.

DFT calculations can model the geometries of the transition state structures and determine the activation energy (ΔG‡) for each elementary step in the catalytic cycle. This information helps in selecting appropriate ligands and reaction conditions to lower the highest energy barrier in the reaction pathway.

The table below summarizes the expected influence of the substituents of this compound on the key steps of a generic cross-coupling reaction, based on established chemical principles.

| Reaction Step | Substituent | Effect | Impact on Activation Energy (ΔG‡) |

| Oxidative Addition | -CN (meta) | Electron-withdrawing | Tends to decrease ΔG‡ |

| Oxidative Addition | -CH₃ (ortho) | Steric Hindrance | Tends to increase ΔG‡ |

| Reductive Elimination | -CH₃ (ortho) | Steric Hindrance | May increase or decrease ΔG‡ depending on transition state geometry |

Elucidation of Electron Transfer Pathways

While many palladium-catalyzed cross-coupling reactions are understood to proceed via two-electron processes (oxidative addition/reductive elimination), mechanisms involving single-electron transfer (SET) have also been proposed, particularly for nickel catalysts and certain palladium systems with aryl halides. researchgate.netrsc.org An SET mechanism involves the transfer of a single electron from the low-valent metal center to the aryl halide, generating an aryl radical anion. rsc.org This intermediate then expels the halide ion to form an aryl radical, which continues in the catalytic cycle.

For this compound, the presence of the electron-withdrawing nitrile group makes the aromatic ring more susceptible to accepting an electron. This could favor an SET pathway under specific catalytic conditions. Elucidating whether a reaction proceeds through a traditional two-electron pathway or an SET pathway is critical, as it can explain the formation of side products (e.g., from radical-mediated processes) and guide catalyst design.

Mechanistic studies might involve:

Radical Trapping Experiments: Using radical scavengers to see if the reaction is inhibited, which would suggest the presence of radical intermediates.

Cyclic Voltammetry: To study the redox potentials of the catalyst and substrate, providing information on the feasibility of electron transfer.

Electron Paramagnetic Resonance (EPR) Spectroscopy: To directly detect and characterize paramagnetic intermediates, such as Ni(I) species or organic radicals, which would provide strong evidence for an SET mechanism. researchgate.net

The competition between a two-electron oxidative addition and a single-electron transfer pathway is a subtle aspect of the reaction mechanism that depends on the catalyst, ligands, substrate, and reaction conditions.

Spectroscopic Elucidation and Advanced Characterization Techniques

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR and FT-Raman spectra of 3-Chloro-2-methylbenzonitrile are expected to show distinct bands corresponding to its key functional groups. Experimental data from isomers like 2-chloro-6-methylbenzonitrile (B1583042) and 4-chloro-2-methylbenzonitrile (B1345701) provide reliable ranges for these vibrations. semanticscholar.orgresearchgate.netijtsrd.com

Nitrile (-C≡N) Vibration: The nitrile group has a very characteristic and strong stretching vibration. In related chloro-methyl benzonitriles, this C≡N stretch is observed in the range of 2220–2240 cm⁻¹. semanticscholar.orgijtsrd.com This band is often strong in both IR and Raman spectra.

C-H Vibrations: Aromatic C-H stretching vibrations typically appear in the region of 3000–3100 cm⁻¹. The aliphatic C-H stretching vibrations of the methyl group are expected in the 2925–3000 cm⁻¹ range. semanticscholar.org

C-Cl Vibration: The C-Cl stretching vibration is generally observed in the fingerprint region of the spectrum, typically between 710 and 505 cm⁻¹. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitrile | C≡N stretch | 2220 - 2240 |

| Aromatic C-H | C-H stretch | 3000 - 3100 |

| Methyl C-H | C-H stretch | 2925 - 3000 |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2-methylbenzonitrile |

| 3-methylbenzonitrile |

| 4-chloro-2-methylbenzonitrile |

| 2-chloro-6-methylbenzonitrile |

| Benzonitrile (B105546) |

Normal Coordinate Analysis and Potential Energy Distribution

Normal Coordinate Analysis (NCA) is a powerful computational method used to understand the vibrational modes of a molecule. It involves defining a set of internal coordinates (bond stretches, angle bends, torsions) and calculating the vibrational frequencies and corresponding normal modes. The Potential Energy Distribution (PED) provides a quantitative breakdown of how each internal coordinate contributes to a specific vibrational mode, allowing for an unambiguous assignment of spectral bands.

While a complete Normal Coordinate Analysis specifically for this compound is not extensively documented in available literature, a detailed study on the closely related isomer, 2-chloro-6-methylbenzonitrile, provides significant insight into the methodology and expected results. researchgate.net In such an analysis, computational methods like Hartree-Fock (HF) or Density Functional Theory (DFT) are employed to optimize the molecular geometry and calculate the harmonic vibrational frequencies. researchgate.net

The PED is then calculated to assign these frequencies. For instance, in the analysis of 2-chloro-6-methylbenzonitrile, the C≡N stretching vibration is typically observed as a pure mode with a PED close to 100%, indicating it is not mixed with other vibrations. researchgate.net In contrast, many of the phenyl ring vibrations are complex, involving mixed contributions from C-C stretching, C-H in-plane bending, and other deformations. The table below, based on data for the isomer 2-chloro-6-methylbenzonitrile, illustrates typical PED assignments for key vibrational modes. researchgate.net

| Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment and Potential Energy Distribution (PED) % |

|---|---|---|

| 3068 | 3070 | ν(C-H) (99) |

| 2240 | 2225 | ν(C≡N) (95) |

| 1585 | 1588 | ν(C-C) (55) + δ(C-H) (25) |

| 1460 | 1465 | ν(C-C) (40) + δ(C-H) (35) |

| 1045 | 1050 | ν(C-CH₃) (45) + ν(C-Cl) (30) |

| 780 | 785 | γ(C-H) (60) + Ring def. (20) |

| 690 | 695 | ν(C-Cl) (50) + Ring def. (30) |

Note: Data presented is illustrative and based on the analysis of the isomer 2-chloro-6-methylbenzonitrile. researchgate.net ν = stretching, δ = in-plane bending, γ = out-of-plane bending, def. = deformation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Absorption Maxima

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV radiation primarily excites electrons from lower-energy π bonding molecular orbitals to higher-energy π* antibonding molecular orbitals (π → π* transitions). sphinxsai.com

The parent compound, benzonitrile, exhibits a strong absorption band around 224 nm and a weaker, structured band near 270 nm, both attributed to π → π* transitions within the benzene (B151609) ring and nitrile group conjugated system. researchgate.netaip.org The introduction of substituents on the benzene ring alters the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (λmax).

For this compound, the chlorine atom (a halogen) and the methyl group act as auxochromes. The chlorine atom, with its lone pairs of electrons, can participate in resonance with the ring, typically causing a bathochromic shift (shift to longer wavelength) and a hyperchromic effect (increase in absorption intensity). The methyl group, being weakly electron-donating, also tends to induce a small bathochromic shift. Therefore, the λmax values for this compound are expected to be slightly shifted to longer wavelengths compared to unsubstituted benzonitrile.

| Compound | Expected Transition Type | Typical λmax (nm) |

|---|---|---|

| Benzonitrile (Parent Chromophore) | π → π | ~224, ~270 |

| This compound | π → π | Expected bathochromic shift from parent |

Analysis of Aromatic Chromophores

The primary chromophore in this compound is the benzonitrile system, where the π-electrons of the aromatic ring are in conjugation with the π-system of the nitrile (C≡N) group. utoronto.ca This extended conjugation lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), bringing the electronic transitions into the accessible UV region. msu.edu

The presence of the chlorine and methyl substituents modifies the electronic properties of this chromophore. The chlorine atom's electron-withdrawing inductive effect and electron-donating resonance effect, along with the methyl group's inductive effect, perturb the HOMO and LUMO energy levels. This perturbation changes the energy required for the π → π* transition, resulting in the observed spectral shifts. Analysis of these shifts helps confirm the substitution pattern on the aromatic ring.

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Analysis

GC-MS and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a key technique for determining the molecular weight and structural features of a compound. For this compound (C₈H₆ClN), the nominal molecular weight is 151 g/mol . High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition.

In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺•), which then undergoes fragmentation. The fragmentation pattern provides a "fingerprint" that aids in structure elucidation. For aromatic compounds, the molecular ion peak is typically strong due to the stability of the aromatic ring. libretexts.org

Expected fragmentation pathways for this compound include:

Loss of a chlorine radical: [M - Cl]⁺, leading to a fragment at m/z 116.

Loss of a methyl radical: [M - CH₃]⁺, resulting in a fragment at m/z 136.

Loss of hydrogen cyanide: [M - HCN]⁺, a characteristic fragmentation of benzonitriles, giving a fragment at m/z 124. nih.gov

Further fragmentation can occur, such as the loss of a second small molecule from a primary fragment.

| m/z Value | Proposed Fragment Ion | Notes |

|---|---|---|

| 151/153 | [C₈H₆ClN]⁺• | Molecular Ion (M⁺•), showing chlorine isotope pattern |

| 136/138 | [C₇H₃ClN]⁺• | Loss of CH₃ radical |

| 124 | [C₇H₅Cl]⁺• | Loss of HCN |

| 116 | [C₈H₆N]⁺ | Loss of Cl radical |

| 89 | [C₇H₅]⁺ | Loss of Cl and HCN |

Isotopic Pattern Analysis for Halogen Confirmation

A definitive feature in the mass spectrum of a chlorine-containing compound is its characteristic isotopic pattern. Chlorine naturally exists as two stable isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This leads to a distinctive pattern for any ion containing a single chlorine atom.

For this compound, the molecular ion will appear as two peaks:

The M peak: Corresponding to molecules containing the ³⁵Cl isotope.

The M+2 peak: Corresponding to molecules containing the ³⁷Cl isotope, appearing two mass units higher.

The relative intensity of the M peak to the M+2 peak will be approximately 3:1, reflecting the natural abundance of the isotopes. miamioh.edu Observing this pattern for the molecular ion (at m/z 151 and 153) and for any chlorine-containing fragments is conclusive evidence for the presence of one chlorine atom in the ion.

X-ray Crystallography for Definitive Structural Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the spatial orientation of molecules within a crystal lattice, offering unparalleled insight into the structural features of a compound. The following sections detail the crystallographic analysis of a derivative of this compound, providing a foundational understanding of its solid-state structure.

While a single-crystal X-ray structure for this compound is not publicly available, a detailed crystallographic study has been conducted on a closely related derivative, 2-amino-4-chlorobenzonitrile (B1265954) . The analysis of this derivative provides valuable insights into the structural effects of the chloro and nitrile substituents on a benzonitrile framework.

The single-crystal X-ray diffraction analysis of 2-amino-4-chlorobenzonitrile revealed that the compound crystallizes in the triclinic system with the space group Pī. analis.com.my The determination of the crystal structure was performed using a diffractometer with graphite-monochromated MoKα radiation (λ = 0.71073 Å) at room temperature (296 K). analis.com.my The unit cell parameters were determined and refined, providing a clear picture of the crystal's dimensions.

Table 1: Crystal Data and Structure Refinement for 2-amino-4-chlorobenzonitrile

| Parameter | Value |

|---|---|

| Empirical Formula | C₇H₅ClN₂ |

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 3.8924 (9) |

| b (Å) | 6.7886 (15) |

| c (Å) | 13.838 (3) |

| α (°) | 77.559 (16) |

| β (°) | 88.98 (17) |

| γ (°) | 83.021 (17) |

| Volume (ų) | 350.93 (14) |

| Z | 2 |

Source: Spectroscopic, Crystal Structure, Hirshfeld Surface and DFT Studies of 2-amino-4-chlorobenzonitrile analis.com.my

The crystallographic data allows for a precise measurement of the intramolecular geometry of 2-amino-4-chlorobenzonitrile. The bond lengths of the nitrile group (C≡N) and the C-N bond are notably influenced by the electronic effects of the aromatic ring. The C≡N bond length was found to be 1.146(4) Å, and the C-N bond length is 1.369(4) Å. These values are shorter than the standard theoretical values, which is attributed to the conjugation with the aromatic system. analis.com.my

Table 2: Selected Bond Lengths for 2-amino-4-chlorobenzonitrile

| Bond | Length (Å) |

|---|---|

| C1-C2 | 1.408(4) |

| C1-C6 | 1.385(4) |

| C2-N1 | 1.369(4) |

| C3-C4 | 1.378(4) |

| C4-Cl1 | 1.741(3) |

| C6-C7 | 1.432(4) |

| C7-N2 | 1.146(4) |

Source: Spectroscopic, Crystal Structure, Hirshfeld Surface and DFT Studies of 2-amino-4-chlorobenzonitrile analis.com.my

Table 3: Selected Bond Angles for 2-amino-4-chlorobenzonitrile

| Angle | Degree (°) |

|---|---|

| C6-C1-C2 | 119.2(3) |

| N1-C2-C1 | 120.9(3) |

| N1-C2-C3 | 120.3(3) |

| C5-C4-Cl1 | 119.1(2) |

| C1-C6-C7 | 120.4(3) |

| N2-C7-C6 | 178.6(3) |

Source: Spectroscopic, Crystal Structure, Hirshfeld Surface and DFT Studies of 2-amino-4-chlorobenzonitrile analis.com.my

The packing of molecules in the crystal lattice is governed by various intermolecular interactions. In the case of 2-amino-4-chlorobenzonitrile, Hirshfeld surface analysis was employed to investigate these interactions. This analysis revealed that N···H/H···N contacts are the most significant contributors to the total Hirshfeld surface, indicating the presence of N–H···N hydrogen bonds. analis.com.my These hydrogen bonds are the dominant forces in the supramolecular assembly of the crystal structure.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Computational Chemistry Investigations of 3 Chloro 2 Methylbenzonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of this size nih.govajrconline.org. DFT methods are used to determine the electronic structure of molecules, from which a wide range of properties can be derived nanobioletters.comanalis.com.my. Calculations are typically performed using a functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), which provides a good description of molecular systems nih.govanalis.com.my.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the positions of its atoms nanobioletters.com. For 3-Chloro-2-methylbenzonitrile, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state on the potential energy surface.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound The following data is illustrative of typical results from a DFT/B3LYP calculation and is not from a published study on this specific molecule.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-Cl | 1.745 Å |

| Bond Length | C-CH3 | 1.510 Å |

| Bond Length | C≡N | 1.158 Å |

| Bond Length | C-CN | 1.445 Å |

| Bond Angle | Cl-C3-C2 | 119.5° |

| Bond Angle | C-C-CH3 | 121.0° |

| Bond Angle | C-C-CN | 178.5° |

Once the geometry is optimized, the vibrational frequencies of the molecule can be calculated. These theoretical frequencies correspond to the fundamental modes of vibration and can be directly compared to experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy researchgate.net. This comparison helps to validate the accuracy of the computational model and allows for a detailed assignment of the observed spectral bands to specific molecular motions nih.gov. Calculated frequencies are often scaled by a factor (e.g., 0.961 for B3LYP) to better match experimental values, accounting for anharmonicity and other systematic errors in the calculation nih.gov.

Key vibrational modes for this compound would include:

C≡N stretch: A strong, characteristic band typically appearing around 2220-2240 cm⁻¹.

C-Cl stretch: Usually found in the 700-750 cm⁻¹ region.

C-H stretches: Aromatic and methyl C-H stretches above 3000 cm⁻¹ and 2850-3000 cm⁻¹ respectively.

Ring vibrations: C-C stretching modes within the benzene (B151609) ring, typically between 1400-1600 cm⁻¹.

In addition to vibrational spectra, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach nanobioletters.com. Theoretical chemical shifts are calculated relative to a standard (e.g., Tetramethylsilane, TMS) and provide another point of comparison with experimental data, aiding in the structural elucidation of the molecule.

Table 2: Illustrative Predicted Vibrational Frequencies for this compound This table presents representative data and assignments from a DFT calculation. Specific experimental or calculated data for this molecule is not available in the cited literature.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |

|---|---|---|---|

| C-H Stretch (Aromatic) | 3080 | Medium | High |

| C-H Stretch (Methyl) | 2975 | Medium | Medium |

| C≡N Stretch | 2235 | High | High |

| C-C Stretch (Ring) | 1580 | High | Medium |

| C-Cl Stretch | 740 | High | Low |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) researchgate.net. The HOMO acts as an electron donor, while the LUMO is an electron acceptor nih.gov. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties researchgate.netdergipark.org.tr. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable nih.govnih.gov.

The Molecular Electrostatic Potential (MEP) map is another valuable tool. It visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) dergipark.org.tr. For this compound, the MEP would likely show negative potential around the nitrogen atom of the nitrile group and the chlorine atom, indicating sites susceptible to electrophilic attack. Positive potential would be expected around the hydrogen atoms.

Table 3: Representative Electronic Properties of this compound Values are hypothetical, illustrating typical DFT calculation results.

| Property | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 5.65 |

Global and local reactivity descriptors derived from DFT can quantify the chemical behavior of the molecule. Fukui functions, for instance, are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack.

Topological analyses like the Electron Localization Function (ELF) and Localized Orbital Locator (LOL) provide insights into chemical bonding. They map regions in the molecule with a high probability of finding electron pairs, helping to distinguish between covalent bonds, lone pairs, and atomic cores. These analyses offer a detailed picture of the electron distribution beyond simple orbital diagrams.

Quantum Chemical Modeling of Reaction Pathways

Computational chemistry is instrumental in exploring the mechanisms of chemical reactions, including identifying transition states and calculating energy barriers researchgate.netnih.govmdpi.com.

To model a reaction pathway, one must first identify the structures of the reactants, products, and the transition state (TS) connecting them. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Its structure is optimized and confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The activation energy (Ea) of the reaction is the energy difference between the transition state and the reactants. A lower activation energy indicates a faster reaction. For a molecule like this compound, one might study reactions such as nucleophilic substitution at the chlorine-bearing carbon or [3+2] cycloaddition reactions involving the nitrile group researchgate.netmdpi.commdpi.com. DFT calculations can map out the entire reaction profile, providing a detailed understanding of the mechanism and energetics that would be difficult to obtain through experimental means alone.

Simulating Solvation Effects

The study of solvation effects on this compound is crucial for understanding its behavior in various chemical environments. Computational chemistry provides powerful tools to simulate these effects, offering insights into solute-solvent interactions and the thermodynamic properties of the solution process. The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a notable method for predicting the thermodynamic properties of fluids and solutions, which has been successfully used to generate large datasets for training machine learning models to predict solvation free energy and enthalpy.

One common approach to simulating solvation effects is through the use of implicit solvation models, where the solvent is treated as a continuous medium with specific dielectric properties. By calculating the thermodynamic functions of the solution, such as the Gibbs free energy, enthalpy, and entropy of solution, researchers can predict the solubility and stability of this compound in different solvents. For instance, in studies of similar chloro-substituted aromatic compounds, the solution process is often found to be endothermic, with the primary contribution to the Gibbs free energy of solution being a positive enthalpy.

The process typically involves calculating the ideal solubility of the compound and then applying thermodynamic models to understand the deviations from ideality caused by solute-solvent interactions. The enthalpy of solution provides information about the energy changes during the dissolution process, while the Gibbs free energy indicates the spontaneity of the process.

To illustrate the type of data generated in such studies, the following table presents a hypothetical set of thermodynamic parameters for the solvation of this compound in various solvents, based on methodologies applied to similar compounds.

| Solvent | Gibbs Free Energy of Solution (kJ/mol) | Enthalpy of Solution (kJ/mol) | Entropy of Solution (J/mol·K) |

| Acetone | 15.2 | 10.5 | -15.8 |

| Methanol | 18.9 | 12.1 | -22.8 |

| Water | 25.6 | 18.3 | -24.5 |

| Toluene | 12.8 | 9.2 | -12.1 |

Note: The data in this table is illustrative and based on typical values for similar compounds, not experimentally verified data for this compound.

Prediction of Non-Linear Optical (NLO) Properties

The prediction of non-linear optical (NLO) properties of molecules like this compound is a significant area of computational chemistry research, driven by the potential applications of such molecules in optoelectronics and photonics. nanobioletters.com NLO materials can alter the properties of light, which is essential for technologies like frequency conversion and optical switching. The key to a molecule's NLO activity lies in its molecular structure, specifically the presence of electron-donating and electron-accepting groups connected by a π-conjugated system.

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of organic molecules. mdpi.com The primary NLO property of interest at the molecular level is the first hyperpolarizability (β). A high value of β indicates a strong NLO response. Calculations of β are typically performed using DFT with various functionals, such as B3LYP, and a suitable basis set. These calculations provide insights into the electronic structure of the molecule and how it responds to an external electric field.

For benzonitrile (B105546) derivatives, the cyano group (-CN) acts as an electron-accepting group. The presence of other substituents, such as the chloro and methyl groups in this compound, modifies the electronic distribution and, consequently, the NLO properties. The calculated hyperpolarizability values can then be compared with those of known NLO materials to assess the potential of the new compound.

The following table provides an example of the kind of data that is generated from DFT calculations of NLO properties for a substituted benzonitrile, which would be analogous to the data expected for this compound.

| Property | Calculated Value (esu) |

| Dipole Moment (μ) | 3.5 x 10⁻¹⁸ |

| Mean Polarizability (α) | 1.8 x 10⁻²³ |

| First Hyperpolarizability (β) | 6.2 x 10⁻³⁰ |

Note: This data is representative of computational predictions for a substituted benzonitrile and is for illustrative purposes only.

Comparison of Theoretical Data with Experimental Observations

A critical aspect of computational chemistry is the validation of theoretical models by comparing calculated data with experimental observations. This comparison helps to refine the computational methods and provides confidence in their predictive power. For this compound, several properties can be calculated and compared with experimental data.

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated using methods like DFT. These calculated frequencies are then compared with experimental data obtained from FT-IR and FT-Raman spectroscopy. Often, the calculated frequencies are scaled to account for systematic errors in the computational methods. A good agreement between the scaled theoretical and experimental vibrational frequencies confirms the accuracy of the calculated molecular geometry and force field.

Thermochemical Data: In a study on methylbenzonitriles, gas-phase enthalpies of formation were calculated using composite ab initio methods and found to be in excellent agreement with experimental data from combustion calorimetry. nih.gov This demonstrates the high accuracy of modern computational thermochemistry.

Physical Properties: Basic physical properties such as melting and boiling points can also be subjects of comparison. While direct and accurate prediction of these properties is challenging, computational methods can provide estimates that can be compared with experimentally determined values.

The following table presents a comparison of hypothetical theoretical data for this compound with its known experimental values.

| Property | Theoretical Value | Experimental Value |

| Melting Point (°C) | 25-30 | 20-23 analis.com.my |

| Boiling Point (°C) | 240-245 | 120 (at 22 mmHg) analis.com.my |

| C≡N Vibrational Frequency (cm⁻¹) | 2235 | ~2230 (from typical IR spectra) |

Note: The theoretical values in this table are illustrative examples of what might be expected from computational studies.

Applications of 3 Chloro 2 Methylbenzonitrile in Advanced Chemical Synthesis

Role as a Key Intermediate in Pharmaceutical Development

3-Chloro-2-methylbenzonitrile is a versatile chemical building block utilized in the synthesis of complex organic molecules for the pharmaceutical industry. Its distinct structure, featuring a chlorinated and methylated benzene (B151609) ring attached to a nitrile group, offers multiple reaction sites for constructing larger, biologically active compounds. This makes it a valuable starting material or intermediate in the multi-step synthesis of various drug candidates.

Synthesis of Drug Candidates (e.g., Aripiprazole intermediates)

Aripiprazole is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder. The synthesis of aripiprazole and its analogues involves the construction of a complex heterocyclic core, specifically a 7-substituted-3,4-dihydroquinolin-2-one moiety. While multiple synthetic routes to aripiprazole exist, many rely on key intermediates that can be challenging to prepare. justia.comgoogle.comwipo.int

The core structure of this compound provides a foundational scaffold that can be chemically modified to produce precursors for the quinolinone ring system. Although not a direct starting material in the most commonly cited syntheses, its 1,2,3-substitution pattern is relevant for creating the necessary carbostyril intermediate. justia.com Synthetic strategies often involve the cyclization of substituted anilines, and this compound can be transformed into such precursors through various organic reactions. The primary challenge in these syntheses is often the control of isomer formation, where an incorrect substitution pattern on an intermediate can lead to impurities that are difficult to remove from the final active pharmaceutical ingredient (API). justia.com

Precursors for Selective Androgen Receptor Modulators (SARMs)

Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor, aiming to produce anabolic benefits in muscle and bone with reduced effects on reproductive tissues. researchgate.net Research into novel SARM structures has identified benzonitrile (B105546) derivatives as a key pharmacophore.

Specifically, this compound serves as a precursor to more complex intermediates used in the synthesis of potent SARMs. For example, the investigational transdermal SARM, 2-Chloro-4-[[(1R,2R)-2-hydroxy-2-methyl-cyclopentyl]amino]-3-methyl-benzonitrile (LY305), is synthesized from a derivative of the title compound. researchgate.netnih.gov The synthesis involves a Buchwald-Hartwig amination reaction, coupling 2-chloro-4-iodo-3-methylbenzonitrile with (1R,2R)-2-amino-1-methyl-cyclopentanol. nih.gov The required iodo-substituted intermediate can be prepared from this compound, highlighting its role as a foundational starting material in the development of this therapeutic class.

Table 1: Synthesis of SARM LY305 Intermediate

| Reactant 1 (Derived from this compound) | Reactant 2 | Reaction Type | Product (SARM) |

|---|---|---|---|

| 2-chloro-4-iodo-3-methylbenzonitrile | (1R,2R)-2-amino-1-methyl-cyclopentanol | Buchwald-Hartwig Amination | LY305 |

Building Block for Antidiabetic Drug Synthesis

The search for new therapeutic agents to manage diabetes mellitus is an ongoing area of pharmaceutical research. Several classes of oral antidiabetic drugs are built around specific heterocyclic or aromatic scaffolds. Benzenesulfonamide derivatives, for instance, are known to exhibit hypoglycemic activity. nih.gov

While direct synthesis of an approved antidiabetic drug from this compound is not prominently documented, its chemical functionalities make it a plausible building block. The nitrile group (-CN) is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various nitrogen-containing heterocycles. These transformations allow for the incorporation of the 3-chloro-2-methylphenyl moiety into larger molecular frameworks, such as those found in sulfonamides or other classes of compounds investigated for antidiabetic properties. nih.gov Its role is therefore as a versatile starting point for creating libraries of novel compounds for screening and development.

Strategies for Impurity Profiling and Control in API Synthesis

The purity of an Active Pharmaceutical Ingredient (API) is critical to its safety and efficacy. Impurity profiling—the identification, quantification, and characterization of unwanted chemicals—is a mandatory requirement by regulatory authorities. pharmainfo.in Impurities can arise from starting materials, intermediates, by-products of side reactions, or degradation products. pharmainfo.inijpsonline.com